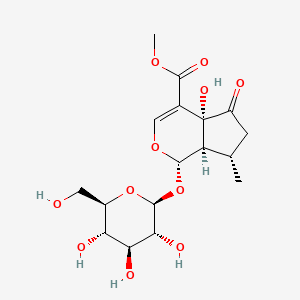
3-Chloroethcathinone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroethcathinone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Scientific Research Applications
Spectroscopic Characterization and Crystal Structures
Research on cathinone derivatives, including 4-chloroethcathinone (a close relative of 3-Chloroethcathinone), has involved comprehensive chemical characterization. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography have been employed. These studies provide vital data for the identification of such compounds, essential in forensic toxicology (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
High-Throughput Sensing in Crime Sites
A novel application involves carbon dots (C-dots) for the quantitation of 4-chloroethcathinone and its analogues in crime sites. This method uses chromatography papers functionalized with C-dots to detect drugs through photoluminescence quenching, demonstrating potential for high-throughput sensing of new psychoactive substances in forensic science (Yen, Lin, Chen, Chyueh, & Chang, 2019).
Stability in Biological Material
Studies on the stability of synthetic cathinones, like 3-chloromethcathinone, in biological material are crucial for toxicological analysis. These studies evaluate the stability of cathinones and their metabolites under various storage conditions, which is significant in forensic toxicology for accurate assessment of toxicity and cause of death (Romańczuk, Rojek, Synowiec, Maciów-Głąb, Kula, & Rzepecka-Woźniak, 2023).
Differentiation in Forensic Drug Analysis
In forensic drug analysis, distinguishing between similar compounds like chloro-N,N-dimethylcathinone and chloroethcathinone is vital. Techniques like gas chromatography-electron ionization-mass spectrometer, liquid chromatography-diode array detector, and Fourier Transform Infrared Spectrophotometer are used for this purpose, essential for identifying and differentiating new psychoactive substances in seized materials (Cheng & Wong, 2019).
Toxicokinetic Studies
Toxicokinetic studies on synthetic cathinones, including 4-chloroethcathinone, focus on their metabolism and impact on the body. Such research aids in understanding the toxicity, metabolism, and potential effects of these substances, which is crucial for toxicological risk assessments (Wagmann, Manier, Eckstein, Maurer, & Meyer, 2019).
Differentiation of Synthetic Cathinone Isomers
Developing techniques for differentiating synthetic cathinone isomers, including chloroethcathinone variants, is essential in forensic science. Studies have focused on analytical approaches like gas chromatography-electron ionization-mass spectrometry and multivariate analysis, to distinguish between highly similar compounds (Liliedahl & Davidson, 2021).
properties
Product Name |
3-Chloroethcathinone (hydrochloride) |
|---|---|
Molecular Formula |
C11H14ClNO · HCl |
Molecular Weight |
248.1 |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9;/h4-8,13H,3H2,1-2H3;1H |
InChI Key |
KBSWPQVTIBSDKQ-UHFFFAOYSA-N |
SMILES |
O=C(C(NCC)C)C1=CC(Cl)=CC=C1.Cl |
synonyms |
3-CEC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



